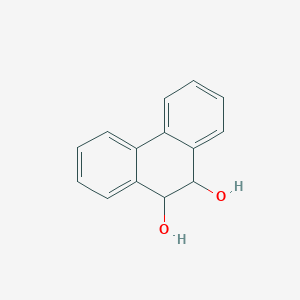

9,10-Dihydrophenanthrene-9,10-diol

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large and diverse class of organic compounds composed of two or more fused aromatic rings. nih.govespublisher.com Phenanthrene (B1679779), a three-ring PAH, serves as a foundational structure for many more complex PAHs and is a common environmental pollutant. nih.govespublisher.com The biological activity of many PAHs is not intrinsic but rather a consequence of their metabolic activation into reactive intermediates. espublisher.com

9,10-Dihydrophenanthrene-9,10-diol is a critical metabolite formed during the biotransformation of phenanthrene. d-nb.info It is classified as a dihydrophenanthrenediol and is functionally related to phenanthrene-9,10-diol. chemicalbook.comnih.gov The formation of this diol occurs at the 9,10-double bond of phenanthrene, a region of the molecule that is metabolically susceptible. The stereochemistry of the hydroxyl groups, being either cis or trans, dictates the subsequent metabolic fate of the molecule and its potential biological effects.

The initial oxidation of PAHs is carried out by ring-hydroxylating oxygenases, which can be either monooxygenases or dioxygenases, leading to the formation of dihydrodiols. nih.gov The specific enzymes involved and their stereoselectivity are key areas of research in understanding PAH metabolism.

Historical Perspectives on Dihydrophenanthrenediol Research

The study of dihydrophenanthrenediols is intrinsically linked to the broader history of research into PAH metabolism, which began with the realization that these compounds require metabolic activation to exert their carcinogenic effects. espublisher.com Early investigations focused on identifying the metabolic products of PAHs in various biological systems.

A pivotal moment in this field was the discovery that dihydrodiols are key intermediates in the metabolic pathways of PAHs. While specific timelines for the initial isolation and characterization of this compound are not extensively documented in readily available literature, the understanding of its formation has evolved alongside advancements in analytical techniques such as chromatography and mass spectrometry.

Historically, the focus was often on the "bay-region" dihydrodiols of more potent carcinogens. However, the study of phenanthrene and its metabolites, like this compound, has provided a valuable and less hazardous model for understanding the fundamental principles of PAH metabolism. d-nb.info The identification of both cis- and trans-isomers of this compound highlighted the stereospecificity of the enzymes involved in PAH metabolism. d-nb.infonih.gov

Significance and Evolving Research Trajectories for this compound

The significance of this compound in scientific research is multifaceted and continues to evolve. Initially, its importance was primarily in the context of understanding the metabolic pathways of phenanthrene and, by extension, other PAHs. d-nb.info More recently, its role has expanded into new and significant areas of research.

One of the most prominent current research trajectories involves the use of 9,10-dihydrophenanthrene (B48381) derivatives as scaffolds for the development of novel therapeutic agents. Notably, derivatives of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol have been investigated as non-covalent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication. nih.gov Some of these derivatives have shown potent inhibitory activity, suggesting their potential as orally administered antiviral drugs. nih.gov

Furthermore, this compound and its metabolites serve as important biomarkers in toxicological studies. nih.gov The presence and concentration of these compounds in urine can be used to assess human exposure to PAHs from sources such as tobacco smoke and environmental pollution. nih.govresearchgate.net This is crucial for understanding the health risks associated with PAH exposure and for developing strategies for prevention and mitigation.

The study of the enzymatic formation of this compound, particularly the stereoselective production of its enantiomers by different cytochrome P450 enzymes, remains an active area of research. nih.gov This knowledge is fundamental to predicting the metabolic fate and potential toxicity of phenanthrene and related PAHs in different individuals and species.

Data Tables

Table 1: Properties of this compound Isomers

| Property | cis-9,10-Dihydrophenanthrene-9,10-diol | trans-9,10-Dihydrophenanthrene-9,10-diol |

| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol nih.gov | 212.24 g/mol nih.gov |

| CAS Number | 2510-71-6 chemicalbook.com | 572-41-8 (for the (9S,10S)-enantiomer) nih.gov |

| Appearance | White to Pale Beige Solid chemicalbook.com | Not specified |

| Melting Point | >170°C (decomposes) chemicalbook.com | Not specified |

| Synonyms | cis-9,10-Dihydroxy-9,10-dihydrophenanthrene chemicalbook.com | TRANS-9,10-DIHYDROXY-9,10-DIHYDROPHENANTHRENE nih.gov |

Table 2: Key Enzymes in the Formation of this compound

| Enzyme Family | Specific Enzyme(s) | Role in Formation | Resulting Isomer(s) |

| Cytochrome P450 (CYP) Monooxygenases | Various CYPs | Initial epoxidation of the phenanthrene 9,10-bond, followed by hydrolysis by epoxide hydrolase. d-nb.info | Primarily trans-dihydrodiols nih.gov |

| Dioxygenases | Found in some microorganisms (e.g., Polyporus sp. S133) | Direct dioxygenation of the phenanthrene 9,10-bond. chemicalbook.com | cis-dihydrodiols chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydrophenanthrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXNBQWUTDDOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297261 | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25061-77-2, 2510-71-6 | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25061-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxy-9,10-dihydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9, 9,10-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,10 Dihydrophenanthrene 9,10 Diol and Its Derivatives

Chemo-Selective Synthesis Routes

The construction of the 9,10-dihydrophenanthrene (B48381) scaffold, a core unit in various natural products and functional materials, has been the subject of extensive research. Chemists have developed a variety of chemo-selective methods to achieve this, with palladium-catalyzed reactions, intramolecular cyclizations, and multi-component reactions being among the most prominent and effective strategies.

Palladium-Catalyzed Reactions

Palladium catalysis stands out as a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of dihydrophenanthrene structures is well-documented. These methods often offer high efficiency and functional group tolerance.

A notable and innovative approach for the synthesis of 9,10-dihydrophenanthrene and its derivatives involves a palladium-catalyzed Heck reaction. espublisher.comespublisher.com This methodology is followed by a Reverse Diels-Alder reaction, which facilitates the elimination of formaldehyde (B43269) to yield the target dihydrophenanthrene core. espublisher.comespublisher.comresearchgate.net This synthetic route has proven to be versatile, allowing for the preparation of a range of homologous compounds by selecting appropriate starting materials. espublisher.comespublisher.comresearchgate.net The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of a phosphine (B1218219) ligand and a base. espublisher.comespublisher.com

The general scheme for this reaction starts with vinyl bromoaldehydes, which undergo a palladium-catalyzed 6π electrocyclic reaction to form the substituted 9,10-dihydrophenanthrene compounds. espublisher.comresearchgate.net Initially, the mechanism was thought to proceed through a 6π electrocyclic ring closure followed by formaldehyde elimination. espublisher.comresearchgate.net However, theoretical calculations have suggested that an intramolecular Heck reaction mechanism is energetically more favorable. espublisher.com

A variety of substituted 9,10-dihydrophenanthrene derivatives have been synthesized using this method, demonstrating its broad applicability. The reaction conditions and yields for the synthesis of several derivatives are summarized in the table below.

Table 1: Palladium-Catalyzed Heck Reaction for the Synthesis of 9,10-Dihydrophenanthrene Derivatives Reactants and Products of the reaction described in Scheme 1 of the cited source. espublisher.com

| Entry | Starting Material (Vinyl Bromoaldehyde Derivative) | Product (9,10-Dihydrophenanthrene Derivative) | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromo-3-methoxy-benzaldehyde derivative | 2-Methoxy-9,10-dihydrophenanthrene | 85 |

| 2 | 2-Bromo-4-methoxy-benzaldehyde derivative | 3-Methoxy-9,10-dihydrophenanthrene | 82 |

| 3 | 2-Bromo-5-methoxy-benzaldehyde derivative | 4-Methoxy-9,10-dihydrophenanthrene | 80 |

| 4 | 2-Bromo-3,4-dimethoxy-benzaldehyde derivative | 2,3-Dimethoxy-9,10-dihydrophenanthrene | 78 |

A significant advancement in the synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds has been achieved through palladium(II)-catalyzed enantioselective C-H activation. nih.govnih.govresearchgate.net This one-step process utilizes bidentate chiral mono-protected amino thioether (MPAThio) ligands to facilitate a cascade reaction involving the activation of two methylene (B1212753) C(sp³)–H bonds and three C(sp²)–H bonds. nih.govnih.gov The result is the formation of four C-C bonds and three chiral centers in a single pot, showcasing remarkable efficiency and stereocontrol. nih.gov

The proposed mechanism begins with an enantioselective β,γ-dehydrogenation to create a chiral β,γ-cyclohexene. This intermediate then acts as a norbornene-type reagent, undergoing two consecutive Catellani arylation reactions and a C-H arylation to construct the final chiral 9,10-dihydrophenanthrene product. nih.gov

In a related approach, rhodium(III)-catalyzed C-H activation has been employed for the one-pot synthesis of 9,10-dihydrophenanthrene derivatives. nih.gov This method involves a relay Diels-Alder reaction to furnish the target compounds. nih.gov

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecules from simple precursors in a single operation. The ligand-enabled enantioselective synthesis of chiral 9,10-dihydrophenanthrenes is a prime example of a cascade process, where multiple bond-forming events occur sequentially. nih.govnih.govresearchgate.net

Another documented cascade approach for the synthesis of succinimide-fused unsymmetrical 9,10-dihydrophenanthrenes involves a palladium(II)-catalyzed Michael-type addition. researchgate.net This is followed by C-H activation, intramolecular cross-dehydrogenative coupling (ICDC), and another C-H activation step, leading to the formation of four carbon-carbon bonds in one pot. researchgate.net This method is noted for its high regioselectivity and broad functional group tolerance. researchgate.net

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation represent a fundamental approach to the synthesis of cyclic and polycyclic systems, including the 9,10-dihydrophenanthrene framework. researchgate.net These strategies involve the formation of a new ring by connecting two ends of a single molecule.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that contains portions of all the starting materials. This approach offers significant advantages in terms of step economy and reduced waste generation.

An efficient one-pot synthesis of 9,10-dihydrophenanthrene derivatives has been achieved through a rhodium(III)-catalyzed C-H activation coupled with a relay Diels-Alder reaction. nih.gov This method allows for the construction of the dihydrophenanthrene core from readily available starting materials in a single synthetic operation. nih.gov

Acid-Catalyzed Rearrangements (e.g., Pinacol (B44631) Rearrangement)

The pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol, which proceeds through a 1,2-migration of a substituent to an adjacent carbocationic center. In the case of cis- or trans-9,10-dihydrophenanthrene-9,10-diol, treatment with acid is expected to initiate the rearrangement.

The mechanism involves the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a tertiary carbocation at either the C9 or C10 position. This intermediate is stabilized by the adjacent phenyl ring. The subsequent and definitive step is the migration of one of the carbon atoms of the opposing benzene (B151609) ring to the carbocation center. This 1,2-aryl shift is driven by the formation of a more stable species: a protonated ketone (an oxonium ion), which is resonance-stabilized. Deprotonation of this intermediate yields the final product. Due to the rigid, fused-ring structure of the dihydrophenanthrene system, this migration results in a ring contraction of the central six-membered ring, leading to the formation of a spirocyclic ketone, specifically a spiro[cyclopentane-1,9'-fluoren]-x-one derivative. The stereochemistry of the starting diol can influence the migratory aptitude and the stereochemical outcome of the final spiro-compound.

Ullmann Reaction Approaches

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a powerful method for the formation of aryl-aryl bonds and can be adapted for the synthesis of the 9,10-dihydrophenanthrene core. wikipedia.orgbyjus.com This approach typically relies on an intramolecular Ullmann coupling of a suitably functionalized biphenyl (B1667301) precursor.

The strategy begins with a 2,2'-disubstituted biphenyl. For the synthesis of the dihydrophenanthrene skeleton, the key precursor would be a 2,2'-bis(halomethyl)biphenyl or a related derivative. Upon treatment with activated copper powder at elevated temperatures, an intramolecular coupling reaction is induced. wikipedia.org The mechanism is thought to involve the formation of an organocopper species at one of the reactive sites, which then undergoes intramolecular nucleophilic attack at the other site to close the central ring and form the C9-C10 bond, thus yielding the 9,10-dihydrophenanthrene scaffold. Subsequent chemical modifications would then be required to introduce the 9,10-diol functionality.

Modern variations of the Ullmann reaction may employ soluble copper salts, often with the addition of ligands to facilitate the coupling under milder conditions. organic-chemistry.org Research has shown that intramolecular Ullmann reactions are effective for creating cyclic structures, including the formation of eleven-membered rings in template-directed syntheses, which supports the feasibility of forming the six-membered central ring of the dihydrophenanthrene system from an appropriate biphenyl precursor. rsc.org

Stereoselective and Enantioselective Synthesis

The development of chiral 9,10-dihydrophenanthrene derivatives is of significant interest, necessitating synthetic methods that can control the absolute stereochemistry of the molecule.

Point-to-Axial Chirality Transfer Reactions

Point-to-axial chirality transfer is a sophisticated strategy where a stereogenic center (point chirality) in a precursor molecule directs the formation of a stereogenic axis (axial chirality) in the product, after which the original stereocenter may be removed. This is particularly relevant for the synthesis of atropisomeric biphenyls and related structures where rotation around the aryl-aryl bond is hindered.

A compelling example of this principle is found in the synthesis of a chiral C2-symmetric biphenyl phosphine ligand. nih.gov In this approach, a chiral tether, derived from (2R,3R)-butanediol, is used to bridge two bromophenyl units. nih.gov This temporary chiral bridge holds the two aryl groups in a specific orientation. An intramolecular Ullmann coupling is then used to form the biphenyl bond. The pre-existing chirality of the butanediol-derived tether directs the coupling to occur in a way that establishes a specific, single atropisomer of the resulting biphenyl system with nearly perfect diastereoselectivity. nih.gov Following the successful chirality transfer, the tether can be cleaved to yield the enantiomerically pure, axially chiral biphenyl product. This methodology offers a powerful way to create axially chiral molecules without the need for classical resolution. nih.gov

Chiral Ligand-Enabled Enantioselective Catalysis

A highly effective modern approach for synthesizing chiral molecules involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Palladium-catalyzed enantioselective C-H activation has recently emerged as a powerful tool for constructing complex chiral 9,10-dihydrophenanthrene scaffolds. nih.gov

In a notable study, a one-step synthesis of chiral 9,10-dihydrophenanthrenes was achieved through a palladium-catalyzed enantioselective cascade reaction. nih.gov This transformation utilizes a chiral mono-protected amino thioether (MPAThio) ligand in conjunction with a palladium catalyst. The reaction starts with an α-substituted cyclohexane (B81311) carboxylic acid and an iodoarene. The process involves the activation of two methylene C(sp³)–H bonds and three C(sp²)–H bonds, leading to the formation of four C-C bonds and establishing two or three chiral centers in a single operation with high enantioselectivity. nih.govresearchgate.net

The proposed mechanism begins with an enantioselective dehydrogenation of the starting cyclohexane ring to create a chiral cyclohexene (B86901) intermediate. researchgate.net This intermediate then participates in two successive Catellani-type arylation reactions, guided by the chiral ligand, to construct the intricate dihydrophenanthrene framework. nih.gov The method demonstrates broad substrate scope, accommodating various aliphatic chains at the α-position of the cyclohexane carboxylic acid.

The table below summarizes the results for the synthesis of various chiral 9,10-dihydrophenanthrene derivatives using this method, showcasing the isolated yields and enantiomeric ratios (er).

| Starting Cyclohexane Carboxylic Acid (α-substituent) | Iodoarene Coupling Partner | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| α-methyl | Methyl iodobenzoate | Chiral 9,10-dihydrophenanthrene derivative | 78 | 96:4 | nih.gov |

| α-ethyl | Methyl iodobenzoate | Chiral 9,10-dihydrophenanthrene derivative | 60 | 97:3 | nih.gov |

| α-propyl | Methyl iodobenzoate | Chiral 9,10-dihydrophenanthrene derivative | 55 | 98:2 | nih.gov |

| α-cyclobutyl | Methyl iodobenzoate | Chiral 9,10-dihydrophenanthrene derivative | 48 | 98:2 | nih.gov |

| α-cyclohexyl | Methyl iodobenzoate | Chiral 9,10-dihydrophenanthrene derivative | 52 | 97:3 | nih.gov |

Biotransformation and Biosynthesis of 9,10 Dihydrophenanthrene 9,10 Diol

Enzymatic Degradation Pathways of Phenanthrene (B1679779)

The enzymatic conversion of phenanthrene to its dihydrodiol derivatives is the initial step in its detoxification and degradation. This process involves a series of coordinated enzymatic reactions.

In fungi and mammals, the initial attack on the phenanthrene molecule is catalyzed by cytochrome P450 (CYP) monooxygenases. ethz.ch These enzymes, also known as mixed-function oxidases, are crucial components of Phase I xenobiotic metabolism. nih.govmdpi.comyoutube.com They introduce a single oxygen atom into the phenanthrene ring, typically at the K-region (the 9,10-double bond), to form a highly reactive intermediate, phenanthrene 9,10-oxide. nih.govasm.org

Studies on the white-rot fungus Pleurotus ostreatus have shown that both its microsomal and cytosolic fractions contain cytochrome P-450 activity capable of oxidizing phenanthrene to phenanthrene trans-9,10-dihydrodiol. nih.govasm.org Similarly, the fungus Phanerodontia chrysosporium (previously Phanerochaete chrysosporium) utilizes specific cytochrome P450 monooxygenases for phenanthrene metabolism. asm.org The involvement of CYP enzymes is confirmed by inhibition studies, where known P450 inhibitors significantly reduce the formation of the dihydrodiol metabolite. nih.govasm.orgresearchgate.net

Table 1: Inhibition of Cytochrome P450-Mediated Phenanthrene Oxidation

| Inhibitor | Organism/System | Effect | Reference |

|---|---|---|---|

| 1-Aminobenzotriazole (ABT) | Pleurotus ostreatus | Inhibited cytosolic activity by 25.6% and microsomal activity by 96.7%. | asm.org |

| SKF-525A (Proadifen) | Pleurotus ostreatus | Inhibited cytosolic activity by 88.4% and microsomal activity by 82.2%. | asm.org |

| Carbon Monoxide | Pleurotus ostreatus | Inhibited both cytosolic and microsomal P-450s. | nih.gov |

| Piperonyl butoxide | Phanerochaete chrysosporium | Significantly inhibited phenanthrene degradation. | researchgate.net |

Following the formation of the phenanthrene 9,10-oxide by cytochrome P-450, the enzyme epoxide hydrolase (EH) catalyzes the next critical step. nih.gov This enzyme facilitates the hydrolytic cleavage of the epoxide ring, adding a molecule of water to produce the more stable and less reactive trans-9,10-dihydrophenanthrene-9,10-diol. nih.govasm.orgnih.gov This hydration is a detoxification reaction, as the epoxide intermediate is highly electrophilic and potentially mutagenic. nih.gov

In Pleurotus ostreatus, both cytosolic and microsomal fractions exhibit epoxide hydrolase activity, with specific activities of 0.50 and 0.41 nmol min⁻¹ mg of protein⁻¹, respectively, using phenanthrene 9,10-oxide as the substrate. nih.gov The essential role of this enzyme is demonstrated by the use of inhibitors like cyclohexene (B86901) oxide, which significantly curtails the formation of the trans-9,10-dihydrodiol. nih.gov The enzyme responsible for this biotransformation is known as microsomal epoxide hydrolase 1 (EPHX1). researchgate.net

In contrast to the monooxygenase pathway found in fungi and mammals, most bacteria utilize a different class of enzymes, dioxygenases, for the initial oxidation of PAHs. nih.govmdpi.com Bacterial naphthalene (B1677914) dioxygenases introduce both atoms of a molecular oxygen molecule into the phenanthrene ring, resulting in the formation of a cis-dihydrodiol, specifically cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which is then further metabolized via ring cleavage. ethz.chcapes.gov.br

However, some bacteria represent an exception to this rule and exhibit a metabolic pathway similar to that of eukaryotes. The bacterium Streptomyces flavovirens and the marine cyanobacterium Agmenellum quadruplicatum oxidize phenanthrene at the K-region (9,10-position) via a monooxygenase-epoxide hydrolase-catalyzed reaction to produce trans-9,10-dihydrophenanthrene-9,10-diol, not a cis-diol. ethz.chethz.ch In other bacteria, such as Pseudomonas fluorescens AH-40, the naphthalene dioxygenase gene (nahAc) is a key genetic marker for phenanthrene degradation, underscoring the central role of dioxygenases in typical bacterial PAH metabolism. nih.gov

Stereochemical Outcomes in Biotransformation Processes

The biotransformation of phenanthrene is highly stereoselective, with different microbial species producing specific stereoisomers of the resulting dihydrodiols. This stereospecificity is a direct consequence of the unique three-dimensional structure of the enzymes involved.

Fungal metabolism predominantly yields trans-dihydrodiols. ethz.ch However, the absolute configuration (R,R or S,S) of these diols varies significantly between species. For instance, Phanerochaete chrysosporium and Streptomyces flavovirens metabolize phenanthrene to produce predominantly the trans-(9S,10S)-dihydrodiol. ethz.ch In stark contrast, fungi such as Pleurotus ostreatus, Cunninghamella elegans, and Syncephalastrum racemosum favor the formation of the opposite enantiomer, the trans-(9R,10R)-dihydrodiol. ethz.chnih.gov These differences highlight that even fungi with similar regioselectivity (attacking the 9,10-position) can exhibit distinct stereoselectivity. nih.gov

Table 3: Stereochemistry of Phenanthrene trans-9,10-dihydrodiol Produced by Various Microorganisms

| Microorganism | Predominant Enantiomer | Absolute Configuration | Reference |

|---|---|---|---|

| Pleurotus ostreatus | (+)-(9R,10R) | R,R | ethz.chethz.ch |

| Cunninghamella elegans | (+)-(9R,10R) | R,R | ethz.chnih.gov |

| Syncephalastrum racemosum | (+)-(9R,10R) | R,R | ethz.chnih.gov |

| Phanerochaete chrysosporium | (-)-(9S,10S) | S,S | ethz.chnih.gov |

| Streptomyces flavovirens | (-)-(9S,10S) | S,S | ethz.ch |

| Agmenellum quadruplicatum | (-)-(9S,10S) | S,S | ethz.ch |

Isolation from Natural Sources

The compound 9,10-dihydrophenanthrene-9,10-diol has been identified as a metabolite produced by the bacterium Streptomyces flavovirens. nih.gov While the direct isolation of this specific diol from plants is less commonly reported, the 9,10-dihydrophenanthrene (B48381) structural framework is a recurring motif in a multitude of natural products. researchgate.netespublisher.comespublisher.com This core structure is particularly widespread in medicinal plants from the Orchidaceae family. nih.gov For example, various substituted 9,10-dihydrophenanthrene derivatives, such as 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089) and 2,4,7-trihydroxy-9,10-dihydrophenanthrene, have been isolated from orchids like Dendrobium virgineum. nih.gov The prevalence of this chemical scaffold in nature underscores its biological significance.

Stereochemistry and Isomerism of 9,10 Dihydrophenanthrene 9,10 Diol

Elucidation of Cis- and Trans-Diastereoisomers

The relative orientation of the two hydroxyl groups on the dihydrophenanthrene backbone defines the cis- and trans-diastereomers of 9,10-dihydrophenanthrene-9,10-diol. In the cis-isomer, the hydroxyl groups are on the same side of the molecule's plane, while in the trans-isomer, they are on opposite sides. The elucidation and differentiation of these diastereomers rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis- and trans-diastereomers. The coupling constants (J-values) between the protons at C9 and C10, as well as the chemical shifts of these and adjacent protons, are sensitive to the dihedral angle between them, which differs significantly between the cis and trans configurations. While specific data for the parent diol is not always readily available in literature, analysis of related structures provides insight into the expected differences. For instance, in substituted dihydrophenanthrene systems, the coupling constants for vicinal protons in a trans-diaxial or diequatorial arrangement are typically different from those in a cis (axial-equatorial) arrangement.

X-ray crystallography provides definitive proof of the stereochemical arrangement in the solid state. By analyzing the crystal structure, the precise spatial coordinates of each atom can be determined, unequivocally establishing the cis or trans nature of the diol. This technique also reveals details about the conformation of the dihydrophenanthrene ring system, which is often in a distorted boat or twist-boat conformation.

High-Performance Liquid Chromatography (HPLC) is another key technique for separating and identifying diastereomers. Using an appropriate stationary phase, such as silica (B1680970) gel, the different polarities of the cis- and trans-isomers allow for their separation. The retention times of the isomers will differ, enabling their individual collection and further analysis.

Table 1: Analytical Techniques for Diastereomer Elucidation

| Technique | Principle of Differentiation | Key Observables |

| NMR Spectroscopy | Differences in dihedral angles between C9-H and C10-H affect spin-spin coupling. | Coupling constants (J-values), chemical shifts of C9-H and C10-H. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Bond angles, bond lengths, and the relative orientation of the hydroxyl groups. |

| HPLC | Differential partitioning of isomers between the stationary and mobile phases based on polarity. | Distinct retention times for each diastereomer. |

Analysis of Enantiomeric Forms and Absolute Configuration

The trans-diastereomer of this compound is chiral and exists as a pair of enantiomers: (9R,10R)- and (9S,10S)-9,10-dihydrophenanthrene-9,10-diol. The cis-isomer is a meso compound and therefore achiral. The analysis and determination of the absolute configuration of the enantiomers are crucial for understanding their biological activities and stereoselective synthesis.

Circular Dichroism (CD) spectroscopy is a primary method for determining the absolute configuration of chiral molecules like the trans-diol enantiomers. Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. The sign of the Cotton effect at specific wavelengths in the CD spectrum can be correlated to the absolute configuration of the enantiomer. For 9,10-trans-disubstituted 9,10-

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of 9,10-Dihydrophenanthrene-9,10-diol, providing detailed information about the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for identifying the cis and trans isomers of this compound. In a study of metabolites produced by Mycobacterium sp. strain PYR-1, the structure of cis-9,10-dihydroxy-9,10-dihydrophenanthrene was confirmed using ¹H NMR. nih.gov The chemical shifts for the carbinol protons (H-9 and H-10) are particularly diagnostic. For the cis-isomer, the resonance for H-9 and H-10 appears at approximately 4.75 ppm. nih.gov This is distinct from the trans-isomer, where the same protons are reported to resonate at a slightly higher field, around 4.60 ppm. nih.gov The aromatic protons typically appear in the downfield region between 7.31 and 7.84 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. Public databases like PubChem contain ¹³C NMR spectral data for this compound, recorded on instruments such as the Bruker WM-250. nih.gov While specific peak assignments require more advanced experiments, the spectrum confirms the presence of the expected number of aromatic and aliphatic carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. For instance, HMQC and HMBC experiments were used to definitively assign the 3,4-diol regiochemistry of a fluorene (B118485) dihydrodiol, a structurally related compound. researchgate.net Similar applications to this compound would allow for the complete assignment of its complex aromatic and aliphatic signals, confirming the connectivity and finalizing the structural elucidation.

Table 1: Representative ¹H NMR Chemical Shifts for cis-9,10-Dihydrophenanthrene-9,10-diol Data sourced from a study on phenanthrene (B1679779) degradation by Mycobacterium sp. strain PYR-1. nih.gov

View Table

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-1, H-8 | 7.57 | J₁,₂ = 7.5 Hz, J₁,₃ = 1.5 Hz |

| H-2, H-7 | 7.31 | J₂,₃ = 7.5 Hz, J₂,₄ = 1.5 Hz |

| H-3, H-6 | 7.37 | J₃,₄ = 8.0 Hz |

| H-4, H-5 | 7.84 | - |

| H-9, H-10 | 4.75 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of cis-9,10-dihydroxy-9,10-dihydrophenanthrene reveals a molecular ion peak [M⁺·] at a mass-to-charge ratio (m/z) of 212. nih.gov The fragmentation pattern is characteristic of a dihydrodiol structure. Key fragment ions are observed at m/z 194, corresponding to the loss of a water molecule [M-18]⁺, and at m/z 165, which results from the subsequent loss of a formyl radical [M-18-29]⁺. nih.gov The GC-MS data available on PubChem for the general diol shows prominent peaks at m/z 165 and 212. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₄H₁₂O₂, corresponding to an exact mass of 212.08373 Da. nih.gov Advanced techniques like Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) have been developed for the sensitive and rapid analysis of phenanthrene dihydrodiols in biological samples, such as urine. nih.govnih.gov

Table 2: Key Mass Spectrometry Fragments for cis-9,10-Dihydrophenanthrene-9,10-diol Data sourced from a study on phenanthrene degradation products. nih.gov

View Table

| m/z | Assignment | Description |

| 212 | [M]⁺ | Molecular Ion |

| 194 | [M-H₂O]⁺ | Loss of water |

| 166 | [M-H₂O-CO]⁺ | Loss of water and carbon monoxide |

| 165 | [M-H₂O-CHO]⁺ | Loss of water and formyl radical |

X-ray Crystallography for Absolute Structure Determination

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules like the enantiomers of trans-9,10-Dihydrophenanthrene-9,10-diol. The differential absorption of left and right circularly polarized light gives rise to CD signals, known as Cotton effects, whose signs are related to the molecule's stereochemistry.

The absolute configuration of the enantiomers is assigned based on the sign of the long-wavelength Cotton effect (A-band), which is directly related to the benzylic chirality at C-9 and C-10. A positive Cotton effect in this region indicates a (9R,10R) configuration, while a negative effect indicates the (9S,10S) enantiomer. The sign of the higher energy B-band Cotton effect provides information about the conformation of the biphenyl (B1667301) chromophore within the dihydrophenanthrene structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the π-electron system of the biphenyl moiety. In a study of phenanthrene metabolites, cis-9,10-dihydroxy-9,10-dihydrophenanthrene exhibited absorption maxima (λmax) at 202 nm and 278 nm. nih.gov The parent compound, 9,10-dihydrophenanthrene (B48381), shows an absorption peak at 262 nm. aatbio.com These absorptions are typically attributed to π→π* transitions within the aromatic rings.

Table 3: UV-Vis Absorption Maxima (λmax)

View Table

| Compound | λmax (nm) | Source |

| cis-9,10-Dihydrophenanthrene-9,10-diol | 202, 278 | nih.gov |

| 9,10-Dihydrophenanthrene | 262 | aatbio.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the hydroxyl (O-H) and aromatic groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups, with the exact position and shape depending on hydrogen bonding. The C-O stretching vibrations of the secondary alcohol groups would appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1450-1600 cm⁻¹ range. The IR spectrum for the related 9,10-dihydrophenanthrene is available in the NIST Chemistry WebBook. nist.gov

Table 4: Representative IR Absorption Frequencies for this compound

View Table

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Secondary Alcohol) | 1200 - 1000 |

| C-H Bend (Aromatic) | 900 - 675 |

Fluorescence Spectroscopy and Intramolecular Charge Transfer Studies

Fluorescence spectroscopy provides information on the electronic structure and excited state properties of molecules. The parent compound, 9,10-dihydrophenanthrene, is fluorescent, with a reported excitation peak at 262 nm and an emission peak at 318 nm. aatbio.com

Studies on the biodegradation of phenanthrene have utilized fluorescence to monitor the formation of metabolites. trans-9,10-dihydroxy-9,10-dihydrophenanthrene has been identified and quantified using Excitation-Emission Matrix (EEM) fluorescence spectroscopy. nih.gov This method involves scanning a range of excitation wavelengths (e.g., 200-300 nm) and recording the emission over a corresponding range (e.g., 300-600 nm) to create a 3D map of the compound's fluorescence properties. nih.gov

The structure of this compound, with its electron-rich biphenyl system and electron-donating hydroxyl groups, suggests the possibility of Intramolecular Charge Transfer (ICT) phenomena. In ICT, photoexcitation leads to a redistribution of electron density from a donor part of the molecule to an acceptor part, often resulting in a large Stokes shift and sensitivity of the emission spectrum to solvent polarity. While direct ICT studies on this specific diol were not found, research on related donor-acceptor systems and other dihydrophenanthrene derivatives supports the investigation of such properties. frontiersin.orgnih.gov

Chemical Reactivity and Transformation Pathways

Oxidative Reactions

Oxidation of 9,10-Dihydrophenanthrene-9,10-diol is a prominent reaction pathway, leading to the formation of phenanthrene-9,10-quinone. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). In biological systems, this oxidation is often mediated by enzymes. For instance, the metabolism of phenanthrene (B1679779) can involve the formation of the diol, which is then further oxidized.

In some contexts, oxidative processes can lead to the formation of other derivatives. For example, the oxidation of 9,10-dihydrophenanthrene (B48381) by naphthalene (B1677914) dioxygenase from Pseudomonas putida results in (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. nih.gov

The following table summarizes common oxidative reactions:

Table 1: Oxidative Reactions of this compound| Reactant | Reagent/Condition | Major Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO4) | Phenanthrene-9,10-quinone |

| This compound | Chromium trioxide (CrO3) | Phenanthrene-9,10-quinone |

Reductive Processes

Reductive processes involving this compound typically target the aromatic system or the hydroxyl groups. Catalytic hydrogenation, for instance, can lead to the formation of tetrahydrophenanthrene derivatives. The specific product depends on the catalyst and reaction conditions used. Common catalysts for such reductions include palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

The two-electron reduction of the related compound 9,10-phenanthraquinone (PQ) is thought to be a detoxification pathway, forming the hydroquinone (B1673460) 9,10-dihydroxyphenanthrene (B1203692) (PQH2). researchgate.net However, this hydroquinone is unstable and can participate in redox cycling. researchgate.net

Dehydroxylation Reactions

Dehydroxylation of this compound results in the removal of the hydroxyl groups to form phenanthrene or 9,10-dihydrophenanthrene. This transformation can be achieved through various synthetic methods, often involving multi-step sequences. While direct dehydroxylation methods are not extensively detailed in the provided search results, related transformations, such as the conversion to phenanthrene, are a key aspect of its chemistry. nist.govespublisher.com

Rearrangement Reactions (e.g., Acid-catalyzed rearrangements)

Acid-catalyzed rearrangements are a significant class of reactions for 1,2-diols like this compound. The pinacol (B44631) rearrangement is a classic example, where a 1,2-diol is converted to a carbonyl compound in the presence of an acid catalyst. researchgate.net This reaction proceeds through dehydration followed by a 1,2-migration of a substituent. researchgate.net For instance, the p-toluenesulfonic acid (p-TsOH) catalyzed rearrangement of a diallylated derivative, 10,10-diallyl-9,10-dihydrophenanthrene-9,10-diol, yields 10,10-diallylphenanthren-9(10H)-one. researchgate.net Other Brønsted acids like camphorosulfonic acid (CSA), phosphoric acid (H3PO4), and sulfuric acid (H2SO4) are also used to facilitate pinacol rearrangements. researchgate.net

Radical Coupling and Dimerization Mechanisms

The search results did not provide specific information on radical coupling and dimerization mechanisms of this compound itself. However, the related hydroquinone, 9,10-dihydroxyphenanthrene, is known to be unstable and can disproportionate with 9,10-phenanthraquinone to produce the 9,10-phenanthraquinone radical. researchgate.net

Ring-Opening Reactions

Ring-opening reactions of the phenanthrene core in this compound are a key step in the metabolic degradation of phenanthrene by various microorganisms. For example, the degradation of phenanthrene by Polyporus sp. S133 involves the formation of cis-9,10-dihydroxy-9,10-dihydrophenanthrene. chemicalbook.com Subsequent enzymatic reactions can lead to the cleavage of one of the aromatic rings.

Functional Group Transformations

The hydroxyl groups of this compound are amenable to various functional group transformations, such as esterification and etherification. These reactions allow for the synthesis of a wide range of derivatives with modified properties. For example, the hydroxyl groups can react with acid chlorides or alkyl halides in the presence of a base to form the corresponding esters or ethers. The unstable hydroquinone of 9,10-phenanthraquinone, 9,10-dihydroxyphenanthrene, has been detected as its more stable diacetate derivative, 9,10-diacetoxyphenanthrene. researchgate.net Furthermore, two-phase alkylations catalyzed by phase transfer agents have been employed for the alkylation of the related phenanthrene-9,10-diol. orgsyn.org

Table 2: Functional Group Transformations

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Acid Chloride | Ester |

| Etherification | Alkyl Halide | Ether |

Derivatives and Analogs of 9,10 Dihydrophenanthrene 9,10 Diol

Synthesis of Substituted 9,10-Dihydrophenanthrene-9,10-diols

The synthesis of substituted 9,10-dihydrophenanthrenes has been significantly advanced through modern catalytic methods. Transition-metal catalysis, particularly using palladium and rhodium, has proven to be a powerful tool for constructing this ring system with a high degree of control over substitution patterns.

One prominent strategy involves a palladium-catalyzed 6π electrocyclic reaction. espublisher.com This method can start from precursors like 2-(1-bromo-3,4-dihydro-naphthen-2-yl)-3,6-dihydro-2H-pyran, which, when treated with a palladium(II) acetate (B1210297) catalyst, triphenylphosphine (B44618) (PPh₃), cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst in DMF, yields substituted 9,10-dihydrophenanthrene (B48381) structures. espublisher.com An alternative mechanism proposed for this transformation is an intramolecular Heck reaction, which theoretical calculations suggest is energetically more favorable. espublisher.com

Rhodium(III)-catalyzed reactions have also enabled the efficient one-pot synthesis of multisubstituted 9,10-dihydrophenanthrenes. acs.orgfigshare.com This domino reaction utilizes easily accessible 2-arylazaarenes and cyclohexadienone-tethered terminal alkynes. The process proceeds through several steps, including C–H activation, protonation of an alkenyl-Rh intermediate, and an intramolecular Diels–Alder reaction, showcasing a pot-economical approach with broad functional group tolerance. acs.orgfigshare.com

Furthermore, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols has been developed as a novel method to produce chiral 9,10-dihydrophenanthrene derivatives bearing a vinyl or isopropenyl group at the 10-position, achieving high yields and excellent enantioselectivity (up to 94% ee). nih.gov

Natural Products Chemistry: Isolation and Characterization of Dihydrophenanthrene Derivatives

The Orchidaceae family of plants is a prolific source of naturally occurring 9,10-dihydrophenanthrene derivatives. nih.gov Phytochemical investigations have led to the isolation and structural elucidation of numerous such compounds, which are believed to contribute to the medicinal properties of these plants. nih.gov Genera such as Dendrobium, Bletilla, Pholidota, and Pleione are particularly rich in these metabolites. nih.gov

These natural products often feature various substitution patterns on the aromatic rings, including methoxy (B1213986) and hydroxy groups. Their isolation typically involves extraction from plant material followed by chromatographic separation, and their structures are determined using spectroscopic techniques like NMR and mass spectrometry.

Table 1: Examples of Naturally Occurring Dihydrophenanthrene Derivatives from Orchidaceae

| Compound Name | Plant Source | Key Structural Features |

| Confusarin | Dendrobium species | Methoxy and hydroxy substitutions |

| Moscatilin | Dendrobium species | Hydroxy and methoxy substitutions |

| Gigantol | Dendrobium species | Bibenzyl precursor to dihydrophenanthrenes |

| Coelonin | Dendrobium species | Methoxy and hydroxy substitutions |

| Blestriarene A | Bletilla striata | Complex substituted dihydrophenanthrene |

| Blestriarene B | Bletilla striata | Complex substituted dihydrophenanthrene |

This table provides a representative, non-exhaustive list of dihydrophenanthrene derivatives found in nature.

Modifications to the Aromatic Ring System (e.g., Dicarbonitriles, Diones)

Modifying the core aromatic system of 9,10-dihydrophenanthrene leads to derivatives with significantly altered electronic and structural properties. Key examples include the synthesis of dicarbonitriles and diones.

Dicarbonitriles: An efficient, one-pot multi-component reaction has been developed for the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. semanticscholar.org This method involves the reaction of an aldehyde, malononitrile, 1-tetralone, and ammonium (B1175870) acetate, yielding the highly functionalized phenanthrene (B1679779) core in moderate to good yields (72%–84%). semanticscholar.org These dicarbonitrile derivatives serve as versatile intermediates for further chemical transformations. semanticscholar.org

Diones and Diimines: Phenanthrene-9,10-dione, the fully oxidized analog of the diol, is a key derivative. It can be synthesized by the oxidation of phenanthrene using various oxidizing agents. A related class of compounds, 9,10-bis(arylimino)-9,10-dihydrophenanthrenes, are considered dione (B5365651) analogs where the oxygen atoms are replaced by nitrogen-bearing aryl groups. These are synthesized via a metal-mediated cyclodehydrogenation from aromatic diimine precursors derived from benzil. researchgate.net These diimine derivatives exhibit interesting stereochemistry, with most adopting a Z,Z configuration in solution, which can change to an E,E configuration upon coordination to a metal like palladium. researchgate.net

Functionalization at Specific Positions (e.g., Halogenation, Alkylation)

The targeted introduction of functional groups such as halogens and alkyl chains onto the dihydrophenanthrene scaffold is crucial for tuning its chemical properties. Palladium-catalyzed cross-coupling reactions are instrumental in this regard.

Alkylation: Methods for synthesizing mono- and di-alkylated phenanthrene and dihydrophenanthrene derivatives have been developed. espublisher.comespublisher.comresearchgate.net One approach utilizes a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.comresearchgate.net This strategy allows for the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.comespublisher.com For instance, diallylated precursors can be cyclized using a Grubbs catalyst followed by a palladium-catalyzed reaction to yield alkylated phenanthrenes. espublisher.com

Halogenation: While direct halogenation can be complex, halogenated precursors are frequently used in synthesis. For example, the synthesis of 9,10-dihydrophenanthrenes often starts from vinyl bromoaldehydes or other halogenated aromatic compounds. espublisher.comespublisher.com The bromine atom serves as a handle for palladium-catalyzed C-C bond formation, as seen in Suzuki-Miyaura and Heck coupling reactions, which ultimately build the phenanthrene framework. espublisher.comresearchgate.net

Glycosylated Derivatives

Glycosylation, the attachment of sugar moieties, represents a significant modification of the dihydrophenanthrene structure, often seen in natural products. These glycosides can have altered solubility and biological properties compared to their aglycone counterparts.

Research into the chemical constituents of medicinal plants has led to the isolation of such compounds. For example, a phenolic glycoside has been identified from the stems of Dendrobium nobile. nih.gov The structural elucidation of these complex molecules is a key area of natural product chemistry, providing insights into the biosynthetic pathways within these organisms. The presence of a sugar unit attached to the dihydrophenanthrene core highlights the structural diversity generated by nature. nih.gov

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reaction mechanisms related to 9,10-Dihydrophenanthrene (B48381) and its derivatives. These computational approaches allow for the detailed examination of transition states and reaction intermediates that are fleeting and difficult to detect experimentally.

A notable application of theoretical calculations has been in understanding the synthesis of the 9,10-dihydrophenanthrene core structure. For instance, in the palladium-catalyzed synthesis of 9,10-dihydrophenanthrenes, theoretical calculations were employed to compare the energetic feasibility of a proposed 6π electrocyclic ring-closure mechanism against an alternative intramolecular Heck reaction pathway. espublisher.comespublisher.com These calculations revealed that the intramolecular Heck mechanism is energetically more favorable, providing crucial guidance for optimizing synthetic strategies. espublisher.comespublisher.com

Furthermore, quantum chemical studies on PAHs and their metabolites, including diols and diol epoxides, have been pivotal in understanding their carcinogenic properties. nih.govnih.gov These studies correlate calculated electronic properties and reaction energies with experimental mutagenic potencies. nih.govnih.gov For example, calculations can predict the stability of carbocations formed from diol epoxides, a critical factor in their ability to bind to DNA and initiate carcinogenesis. nih.gov The charge distribution and frontier molecular orbitals (HOMO and LUMO) of these molecules, as determined by DFT, are key descriptors in these analyses.

Table 1: Theoretical Comparison of Reaction Pathways for 9,10-Dihydrophenanthrene Synthesis

| Reaction Pathway | Computational Method | Key Finding | Reference |

| 6π Electrocyclic Ring Closure | Theoretical Calculations | Higher energy pathway | espublisher.com |

| Intramolecular Heck Reaction | Theoretical Calculations | Lower energy, more favorable pathway | espublisher.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to study the dynamic behavior of 9,10-Dihydrophenanthrene-9,10-diol and its derivatives in various environments, such as in aqueous solution or interacting with biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and binding dynamics.

In the context of drug discovery, MD simulations have been applied to derivatives of 9,10-dihydrophenanthrene to assess their stability and interactions when bound to therapeutic targets. For example, in a study investigating novel 9,10-dihydrophenanthrene derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), MD simulations were performed on the ligand-protein complexes. nih.govresearchgate.net These simulations, often extending over nanoseconds, help to validate the binding modes predicted by molecular docking and assess the stability of the interactions, which is crucial for a potential drug's efficacy. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is a key metric for evaluating the stability of the complex.

While specific MD simulations focusing solely on this compound in a simple aqueous environment are not extensively documented in the provided literature, the principles from studies on its derivatives are directly applicable. Such simulations could reveal the conformational preferences of the diol, the nature of its hydration shell, and its dynamic behavior, which are fundamental to its solubility and reactivity.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are essential in medicinal chemistry for designing more potent and selective molecules.

Several studies have successfully applied QSAR methodologies to derivatives of 9,10-dihydrophenanthrene. For instance, both 2D and 3D-QSAR models have been developed to understand the structural requirements for the anti-SARS-CoV-2 activity of these compounds. nih.govnih.gov In these studies, various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for a set of molecules with known activities. Statistical methods are then used to build a mathematical model that predicts the activity of new, untested compounds.

A 3D-QSAR study on 9,10-dihydrophenanthrene derivatives identified key structural features that influence their inhibitory activity against the 3CLpro enzyme. nih.gov The resulting contour maps from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored for optimal activity. nih.gov This information is crucial for the rational design of new, more potent inhibitors.

Table 2: QSAR Model Parameters for 9,10-Dihydrophenanthrene Derivatives as 3CLpro Inhibitors

| QSAR Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R² pred (Predictive R²) | Key Finding | Reference |

| CoMFA/SE | 0.97 | 0.81 | 0.95 | Describes the structure-activity relationship for 46 molecules. | nih.gov |

| CoMSIA/SEHDA | 0.94 | 0.76 | 0.91 | Describes the structure-activity relationship for 46 molecules. | nih.gov |

These computational studies collectively provide a detailed and dynamic picture of this compound and its derivatives, complementing experimental findings and guiding future research in areas from synthetic chemistry to drug design and toxicology.

Applications of 9,10 Dihydrophenanthrene 9,10 Diol and Its Derivatives in Chemical Research

Role as Versatile Synthetic Intermediates

9,10-Dihydrophenanthrene-9,10-diol serves as a valuable starting material for the synthesis of a range of phenanthrene (B1679779) derivatives. Its diol functionality allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. For instance, new methods have been developed for the synthesis of 9,10-dihydrophenanthrene (B48381), phenanthrene, and various alkylated and hydro-phenanthrene derivatives. espublisher.comespublisher.comresearchgate.net One such approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction, which allows for the elimination of formaldehyde (B43269). espublisher.comespublisher.comresearchgate.net This methodology has proven useful for creating a diverse array of natural and synthetic products with potential industrial and biomedical applications. espublisher.comespublisher.comresearchgate.net

The synthetic utility of 9,10-dihydrophenanthrene derivatives extends to the creation of complex polycyclic aromatic hydrocarbons (PAHs). espublisher.com These compounds are of interest due to their unique electronic and photophysical properties. espublisher.com The development of novel reaction pathways, such as palladium-catalyzed 6π electrocyclic reactions, has further expanded the synthetic toolbox for accessing substituted 9,10-dihydrophenanthrene compounds. espublisher.com

Precursors for the Synthesis of Chiral Building Blocks

The stereochemistry of this compound makes it an important precursor for the synthesis of chiral building blocks. The trans and cis isomers of the diol, as well as their respective enantiomers, provide a platform for developing stereochemically defined molecules. For example, the enantiomers (9S,10S)-9,10-dihydrophenanthrene-9,10-diol and (9R,10R)-9,10-dihydrophenanthrene-9,10-diol are distinct chemical entities with specific spatial arrangements. nih.gov

The chiroptical properties of these diols and their derivatives are highly dependent on their conformation, which can be influenced by the solvent. acs.org This solvent-dependent conformational behavior is a key consideration in their application as chiral synthons. The ability to control the stereochemistry of subsequent reactions is crucial for the synthesis of enantiomerically pure compounds, which are of significant importance in medicinal chemistry and materials science.

Development in Catalysis and Ligand Design

The rigid scaffold of 9,10-dihydrophenanthrene has been explored in the design of novel ligands for catalysis. The phenanthrene moiety itself is recognized as an important core structure in the development of new catalyst systems. espublisher.comresearchgate.net Derivatives of 9,10-dihydrophenanthrene can be functionalized to create chiral ligands that can be used in asymmetric catalysis, a field focused on the selective synthesis of a specific enantiomer of a chiral product.

The synthesis of these ligands often involves the functionalization of the aromatic rings or the diol groups of the this compound core. The specific stereochemistry of the diol can be used to induce chirality in the catalytic process, leading to high enantioselectivities.

Exploration in Materials Science (e.g., Liquid Crystal Properties of Derivatives)

Derivatives of 9,10-dihydrophenanthrene have shown promise in the field of materials science, particularly in the development of liquid crystals. researchgate.netsioc-journal.cn Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. mdpi.com The rigid and elongated shape of the 9,10-dihydrophenanthrene core makes it a suitable building block for designing mesogenic molecules, which are the fundamental units of liquid crystals. rsc.org

Researchers have synthesized various 4,5-disubstituted 9,10-dihydrophenanthrene derivatives and investigated their liquid crystalline properties. researchgate.netsioc-journal.cn By attaching different functional groups to the dihydrophenanthrene core, the mesomorphic behavior, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, can be tuned. mdpi.com For example, azomethine derivatives prepared from 2-amino-9,10-dihydrophenanthrene (B8374235) have been shown to exhibit nematic mesophases. rsc.org

Table 1: Liquid Crystal Properties of Selected 9,10-Dihydrophenanthrene Derivatives

| Compound | Substituent | Mesophase | Reference |

|---|---|---|---|

| 2-Benzylideneamino-9,10-dihydrophenanthrene derivative | p-alkoxy | Nematic | rsc.org |

| 2-Benzylideneamino-9,10-dihydrophenanthrene derivative | p-cyano | Nematic | rsc.org |

| 2-Benzylideneamino-9,10-dihydrophenanthrene derivative | p-phenyl | Nematic | rsc.org |

| 4,5-Disubstituted 9,10-dihydrophenanthrene derivative | Varies | Liquid Crystal Monomer | researchgate.netsioc-journal.cn |

Fundamental Studies in Chemical Biology (e.g., Elucidation of Biotransformation Pathways)

This compound is a key metabolite in the biotransformation of the polycyclic aromatic hydrocarbon phenanthrene. The study of its formation and subsequent reactions is crucial for understanding the metabolic pathways of PAHs in various organisms. For instance, certain bacteria, such as Streptomyces flavovirens, are known to produce this compound. nih.gov

The enzymatic oxidation of phenanthrene by dioxygenase enzymes leads to the formation of cis-9,10-dihydroxy-9,10-dihydrophenanthrene. This metabolic activation is a critical step in both the detoxification and, in some cases, the toxification of PAHs. Understanding these biotransformation pathways is essential for assessing the environmental fate and biological effects of these widespread pollutants.

Furthermore, derivatives of 9,10-dihydrophenanthrene have been investigated for their potential biological activities. For example, certain derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the life cycle of the virus. nih.gov

Q & A

Q. What are the common synthetic routes for 9,10-Dihydrophenanthrene-9,10-diol, and what challenges are associated with their yields?

Methodological Answer: The synthesis of 9,10-dihydrophenanthrene derivatives often involves epoxidation or hydroxylation of phenanthrene precursors. For example, epoxidation of 9,10-phenanthrene using peracids like m-CPBA can yield the diol, but typical yields are moderate (e.g., 42% as reported in epoxidation reactions) . Key challenges include side reactions (e.g., over-oxidation) and purification difficulties due to structural similarity of byproducts. Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) and employ chromatographic techniques (e.g., silica gel column chromatography) to isolate the diol efficiently.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 212 for the diol) and fragmentation patterns to confirm structure .

- UV/Visible Spectroscopy : Absorbance maxima in the 250–300 nm range (aromatic π→π* transitions) help monitor purity and electronic properties .

- NMR : ¹H NMR reveals proton environments (e.g., diol protons at δ 4.5–5.5 ppm and aromatic protons at δ 7.0–8.5 ppm).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Preventive Measures : Avoid ignition sources (P210), use fume hoods, and wear PPE (gloves, lab coat) .

- Storage : Keep in a cool, dry place away from light. Use airtight containers to prevent oxidation .

- Emergency Response : In case of exposure, follow P101 (seek medical aid with product label) and P103 (review safety data sheets) .

Advanced Research Questions

Q. How can researchers improve the low yield (42%) in the epoxidation of 9,10-phenanthrene to synthesize the diol?

Methodological Answer:

- Catalyst Optimization : Test alternative catalysts (e.g., organocatalysts or transition-metal complexes) to enhance regioselectivity and reduce side products.

- Solvent Effects : Explore polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction efficiency .

- Post-Reaction Workup : Implement tandem purification methods (e.g., liquid-liquid extraction followed by recrystallization) to recover more product.

Q. How can spectral data discrepancies (e.g., IR, UV-Vis) for dihydroxy derivatives be resolved across studies?

Methodological Answer:

- Reference Standards : Compare experimental data with authenticated databases (e.g., NIST Webbook or Chiron’s Biomarker Catalogue ).

- Isomer Differentiation : Use 2D NMR (e.g., COSY, NOESY) to distinguish cis vs. trans diol isomers. For example, trans-9,10-dihydroxy derivatives show distinct coupling constants (J ~8–10 Hz) in ¹H NMR .

- Computational Validation : Perform DFT calculations to simulate IR and UV spectra and cross-validate experimental peaks .

Q. What strategies enable the differentiation of cis and trans diol isomers in 9,10-Dihydrophenanthrene derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

- Chromatographic Behavior : Utilize HPLC with chiral stationary phases; trans isomers often exhibit longer retention times due to reduced polarity.

- Chemical Derivatization : React diols with chiral auxiliaries (e.g., Mosher’s acid) and analyze derivative spectra for diastereomeric splitting in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.